molecular formula C12H15NO B12644498 3-(Azetidin-1-yl)-1-phenylpropan-1-one

3-(Azetidin-1-yl)-1-phenylpropan-1-one

Cat. No.: B12644498
M. Wt: 189.25 g/mol
InChI Key: MLZRHWOQEODMFK-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)-1-phenylpropan-1-one is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)-1-phenylpropan-1-one typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids and boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azetidinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-1-phenylpropan-1-one is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The azetidine ring can interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)-1-phenylpropan-1-one is unique due to its specific structure, which combines an azetidine ring with a phenylpropanone moiety. This combination imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(azetidin-1-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C12H15NO/c14-12(7-10-13-8-4-9-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

MLZRHWOQEODMFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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